5H-Cyclopenta[b]pyridine chemical properties and structure
5H-Cyclopenta[b]pyridine chemical properties and structure
An In-depth Technical Guide to 5H-Cyclopenta[b]pyridine: Chemical Properties, Structure, and Applications
Introduction to 5H-Cyclopenta[b]pyridine
Overview and Significance in Medicinal Chemistry
5H-Cyclopenta[b]pyridine, a heterocyclic compound featuring a fused cyclopentane and pyridine ring system, represents a significant scaffold in the field of medicinal chemistry and drug discovery.[1][2] The pyridine moiety is a common feature in numerous bioactive compounds and pharmaceuticals, offering a polar and ionizable aromatic system that can enhance solubility and bioavailability.[2] The strategic incorporation of the pyridine ring into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[3] Derivatives of this core structure are prevalent in kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobial compounds.[3] The rigid bicyclic structure of 5H-cyclopenta[b]pyridine provides a well-defined three-dimensional arrangement for substituent groups, which is crucial for optimizing interactions with biological targets.[1]
Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is 5H-cyclopenta[b]pyridine.[4] It is also known by synonyms such as 5H-1-Pyrindine.[1] The Chemical Abstracts Service (CAS) has assigned the registry number 270-91-7 to 5H-cyclopenta[b]pyridine.[4][5]
Scope of the Guide
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, reactivity, and applications of 5H-cyclopenta[b]pyridine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile scaffold for the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
Elucidation of the Core Structure: A Fused Heterocycle
The core structure of 5H-cyclopenta[b]pyridine consists of a pyridine ring fused with a cyclopentane ring. This fusion imparts a degree of conformational rigidity to the molecule.
The pyridine ring is an aromatic system, which influences the electron distribution across the entire molecule. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a key feature for molecular interactions in biological systems.[5]
Tautomerism is a significant consideration for substituted cyclopenta[b]pyridines, particularly those with hydroxyl groups, which can exist in equilibrium between pyridone and pyridol forms.[6][7] The position of this equilibrium can be influenced by the solvent environment and the nature of other substituents on the ring system.[6][7] The parent 5H-cyclopenta[b]pyridine can also exhibit tautomerism involving the cyclopentane ring.[8]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C8H7N | [4][5] |
| Molecular Weight | 117.15 g/mol | [4] |
| CAS Number | 270-91-7 | [4][5] |
| pKa (Predicted) | 5.15 ± 0.20 | [5] |
| Topological Polar Surface Area | 12.9 Ų | [4] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Note: Some experimental data in the literature pertains to the more stable 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of 5H-cyclopenta[b]pyridine and its derivatives.
The NMR spectra of cyclopenta[b]pyridine derivatives have been reported. For example, in the ¹H NMR spectrum of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, the protons of the cyclopentane ring appear as triplets at approximately 2.87 and 3.09 ppm.[9][10] The aromatic protons of the pyridine and substituted phenyl rings typically resonate in the downfield region.[9][10] In the ¹³C NMR spectrum of the same compound, the carbons of the cyclopentane ring are observed at around 27.2 and 28.9 ppm, while the aromatic carbons appear in the range of 116.0 to 164.9 ppm.[9]
The IR spectrum of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile shows a characteristic absorption band for the C≡N group at 2204 cm⁻¹.[9] The aromatic C-H stretching vibrations are observed around 3032-3067 cm⁻¹, and the aliphatic C-H stretching vibrations are seen at 2935-2977 cm⁻¹.[9]
High-resolution mass spectrometry (HRMS) is a valuable tool for confirming the molecular formula of cyclopenta[b]pyridine derivatives. For instance, the calculated m/z for the [M+H]⁺ ion of C9H10NO is 148.0762, with a found value of 148.0759.[11]
Synthesis of the 5H-Cyclopenta[b]pyridine Core
The synthesis of the 5H-cyclopenta[b]pyridine core and its derivatives can be achieved through various synthetic strategies.
Retrosynthetic Analysis and Key Disconnections
A common retrosynthetic approach for substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles involves a cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile.[9][10]
Caption: Experimental workflow for a cyclocondensation synthesis.
Purification and Characterization of the Synthesized Product
Purification is typically achieved through recrystallization or column chromatography. The structure and purity of the final compound are confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as elemental analysis. [9]
Chemical Reactivity and Derivatization
The 5H-cyclopenta[b]pyridine scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery.
Reactivity of the Pyridine Ring
The pyridine ring can undergo various reactions, including electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The electronic properties of the pyridine ring can be fine-tuned through substitution to optimize biological activity. [3]
Electrophilic substitution on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically at the 3- and 5-positions.
The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiols.
Reactivity of the Cyclopentane Ring
The cyclopentane portion of the molecule also presents opportunities for functionalization.
The methylene groups of the cyclopentane ring can be oxidized to introduce carbonyl functionalities, as demonstrated in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. [12]Conversely, carbonyl groups can be reduced to hydroxyl groups or completely removed.
The methylene bridge adjacent to the pyridine ring is activated and can be a site for various chemical transformations.
Diagram of Reactivity Hotspots
Caption: Conceptual reactivity map of the 5H-cyclopenta[b]pyridine core.
Applications in Drug Discovery and Development
As a Scaffold in Medicinal Chemistry
The 5H-cyclopenta[b]pyridine scaffold is a valuable building block in the design of novel therapeutic agents. [1][2]Its rigid structure and the presence of the versatile pyridine ring allow for the systematic exploration of chemical space to optimize drug-like properties.
Known Biological Activities of 5H-Cyclopenta[b]pyridine Derivatives
Derivatives of cyclopenta[b]pyridine have demonstrated a wide range of biological activities. For example, 5-aryl-cyclopenta[c]pyridine derivatives have shown promising anti-viral, insecticidal, and fungicidal properties. [13][14]Specifically, certain derivatives exhibited potent activity against the Tobacco Mosaic Virus (TMV). [13]Additionally, some compounds displayed significant larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities. [13]The related 6,7-dihydro-5H-benzoc[1][11]yclohepta[1,2-b]pyridine derivatives have been investigated for their anti-cancer, anti-inflammatory, and anti-histamine activities. [15]
Case Studies of Drug Candidates Incorporating the Scaffold
While specific blockbuster drugs based on the 5H-cyclopenta[b]pyridine core are not prominent, the broader class of pyridine-containing heterocycles is well-represented in marketed drugs and clinical candidates. The principles learned from the development of these agents can be applied to the design of novel drugs based on the 5H-cyclopenta[b]pyridine scaffold.
Summary and Future Outlook
5H-Cyclopenta[b]pyridine is a compelling heterocyclic scaffold with significant potential in drug discovery and development. Its unique structural features and versatile reactivity allow for the creation of diverse chemical libraries for screening against various biological targets. The demonstrated broad-spectrum biological activities of its derivatives, including anti-viral, anti-fungal, and insecticidal properties, highlight the promise of this core structure. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of new biological applications for this versatile heterocyclic system.
References
-
PubChem. 5H-Cyclopenta[b]pyridine. National Center for Biotechnology Information. [Link]
-
SpectraBase. 1H NMR of 5H-cyclopenta[b]pyridine-3-carbonitrile, 2-[[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]thio]-6,7-dihydro-. [Link]
- Ren, L., et al.
- 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applic
-
Ren, L., et al. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, RSC Publishing. [Link]
-
Al-Ghorbani, M., et al. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 2022. [Link]
-
Al-Ghorbani, M., et al. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
-
The Tautomerism of 5H-1-Pyrindine. Journal of the American Chemical Society. [Link]
-
The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Al-Zoubi, R. M., et al. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzoc[1][11]yclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 2020. [Link]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
-
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]
-
Previous Friedländer annulation and this work. ResearchGate. [Link]
-
proton-tautomerism in solvent and the fundamentals of molecular stability prediction. ChemRxiv. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]
-
Pyridone–pyridol tautomerism in 2-hydroxypyridines with-[11][16]annelated rings and oxygen at the-[11]position. RSC Publishing. [Link]
-
Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH. [Link]
-
How about Tautomers?. WuXi Biology. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nbinno.com [nbinno.com]
- 4. 5H-Cyclopenta[b]pyridine | C8H7N | CID 575987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
